molecular formula C8H14N4O2 B13108747 pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate

pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13108747
M. Wt: 198.22 g/mol
InChI Key: XNZSOZHWQLZMBU-UHFFFAOYSA-N
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Description

Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate typically involves the esterification of 5-amino-1H-1,2,4-triazole-3-carboxylic acid with pentanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can undergo substitution reactions with electrophiles to form substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Substituted triazoles with various functional groups.

Mechanism of Action

The mechanism of action of pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentyl 5-amino-1H-1,2,4-triazole-3-carboxylate is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties and potential applications. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

pentyl 3-amino-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C8H14N4O2/c1-2-3-4-5-14-7(13)6-10-8(9)12-11-6/h2-5H2,1H3,(H3,9,10,11,12)

InChI Key

XNZSOZHWQLZMBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=NC(=NN1)N

Origin of Product

United States

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